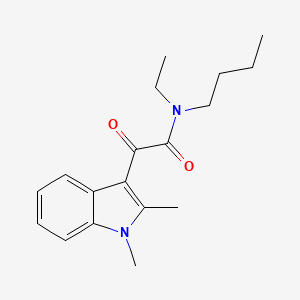![molecular formula C17H22N4O4S B2897818 ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1260947-96-3](/img/structure/B2897818.png)
ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperazine rings, as well as the sulfonyl group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility in various solvents, its melting point and boiling point, and its stability under various conditions .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Synthesis and In Vitro Antiproliferative Activity : Derivatives of the compound have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Notably, compounds demonstrated promising activity, suggesting potential as anticancer agents after further research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Applications
Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, which showed significant antibacterial activity. This highlights the compound's potential application in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Further Chemical Studies
Studies with Ethyl 5-Amino-3-phenyl-1H-pyrazole-4-carboxylate : This research focused on the chemical reactivity and potential applications of ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivatives. The study provides insights into the synthesis of new compounds with potential biological activities (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).
Potential for High and Dose-Independent Oral Bioavailability
Potent and Selective PDE5 Inhibitors : Efforts to improve oral bioavailability of PDE5 inhibitors led to the synthesis of a series with potential for high and dose-independent oral bioavailability, offering insights into drug development processes (Allerton et al., 2006).
Synthesis and Antimicrobial Activity of Derivatives
Synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4Hpyrido[1,2-a]pyrimidin-4-one Derivatives : This research aimed at synthesizing novel derivatives to evaluate their antimicrobial activity, highlighting the structural versatility and potential biological applications of these compounds (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-25-17(22)15-12-18-19-16(15)26(23,24)21-9-7-20(8-10-21)14-6-4-5-13(2)11-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIYARYKNIWFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-(2-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2897735.png)
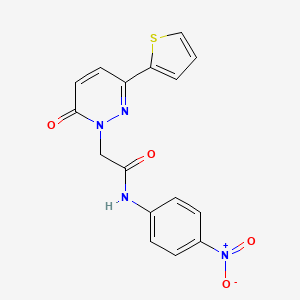
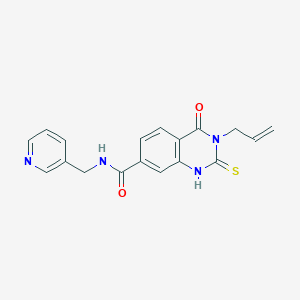
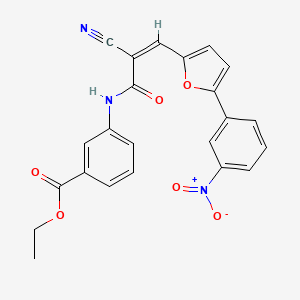
![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2897743.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)
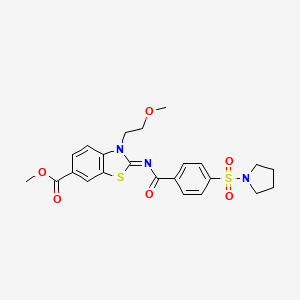
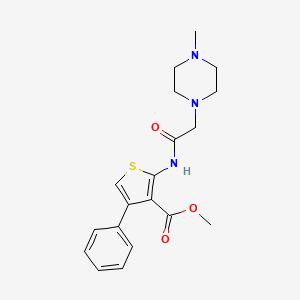
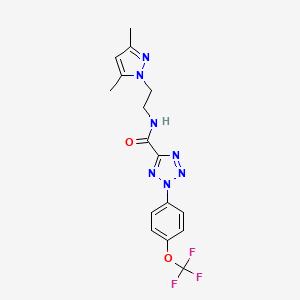
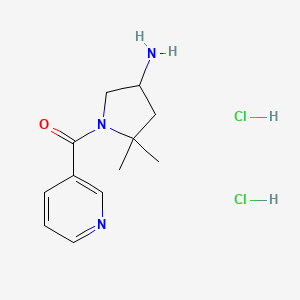
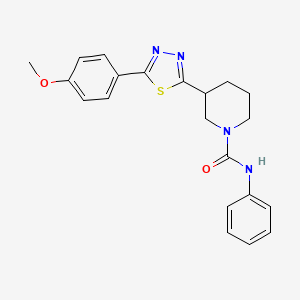
![2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897754.png)
